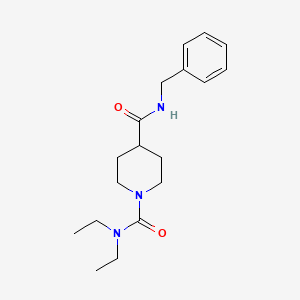![molecular formula C18H23NO B5401040 N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B5401040.png)
N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide, also known as DMBCN, is a synthetic compound with potential applications in scientific research. It has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide binds to sigma-1 receptors, which are located in various tissues, including the brain, heart, and lungs. Sigma-1 receptors are involved in various physiological processes, including pain, mood, and cognition. This compound has been shown to modulate the activity of these receptors, leading to changes in cellular signaling, gene expression, and protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters, such as dopamine and glutamate, in the brain. It has also been shown to increase the expression of various genes involved in cellular signaling and protein synthesis. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has several advantages for lab experiments. It is a selective sigma-1 receptor agonist, which allows for the specific modulation of these receptors. It is also relatively stable and easy to synthesize. However, this compound has some limitations for lab experiments. It has low water solubility, which can make it difficult to administer in vivo. In addition, its effects on sigma-1 receptors may be influenced by other factors, such as the presence of other ligands.
Orientations Futures
For the study of N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide include the development of more potent and selective sigma-1 receptor agonists and the study of its potential applications in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide can be synthesized using various methods, including the Stille coupling reaction, Suzuki-Miyaura coupling reaction, and Buchwald-Hartwig amination reaction. The Stille coupling reaction involves the reaction of 3,4-dimethylphenyl iodide with bicyclo[6.1.0]non-2-ene-9-carboxylic acid, followed by the addition of palladium catalyst and triphenylphosphine. The Suzuki-Miyaura coupling reaction involves the reaction of 3,4-dimethylphenylboronic acid with bicyclo[6.1.0]non-2-ene-9-carboxylic acid, followed by the addition of palladium catalyst and potassium carbonate. The Buchwald-Hartwig amination reaction involves the reaction of 3,4-dimethylphenyl iodide with bicyclo[6.1.0]non-2-ene-9-carboxamide, followed by the addition of palladium catalyst and tri-tert-butylphosphine.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for sigma-1 receptors, which are involved in various physiological processes, including pain, mood, and cognition. This compound has been used as a tool to study the role of sigma-1 receptors in these processes. It has also been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(2Z)-N-(3,4-dimethylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-12-9-10-14(11-13(12)2)19-18(20)17-15-7-5-3-4-6-8-16(15)17/h5,7,9-11,15-17H,3-4,6,8H2,1-2H3,(H,19,20)/b7-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBGWYPDYQRNEJ-ALCCZGGFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C3C2C=CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C3C2/C=C\CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-ethylphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5400960.png)
![N,N-dimethyl-2-(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)acetamide](/img/structure/B5400966.png)
![N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}-1,3-benzothiazole-5-carboxamide](/img/structure/B5400967.png)
![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5400972.png)

![4-(1-cyano-2-{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5400983.png)
![N-[4-(acetylamino)phenyl]-2-chloro-5-(methylthio)benzamide](/img/structure/B5400994.png)
![3-methyl-6-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B5400999.png)

![3-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-5-(4-methylphenyl)-2(3H)-furanone](/img/structure/B5401027.png)


![N-(3-ethylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5401065.png)
![2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5401070.png)
